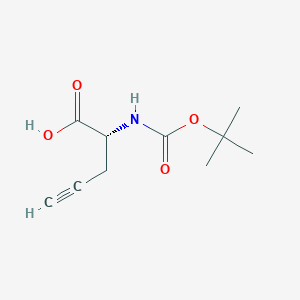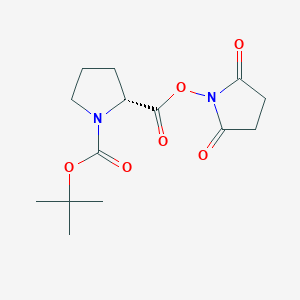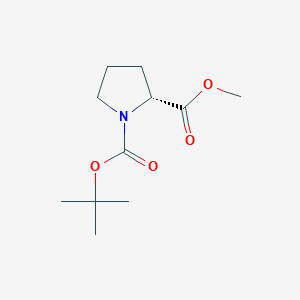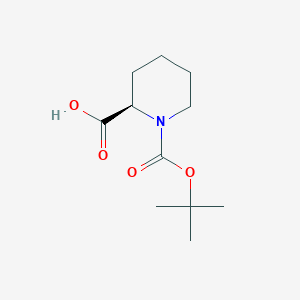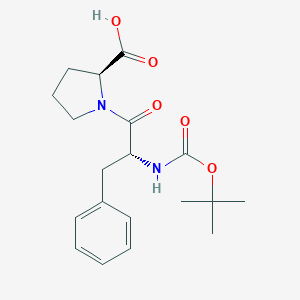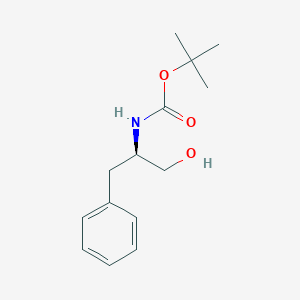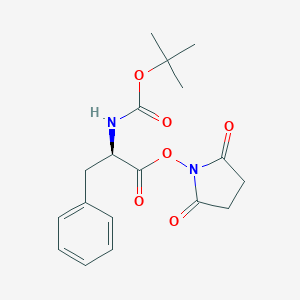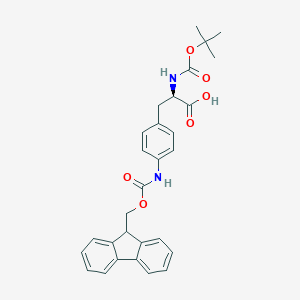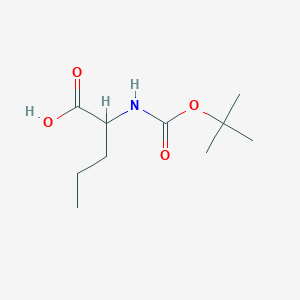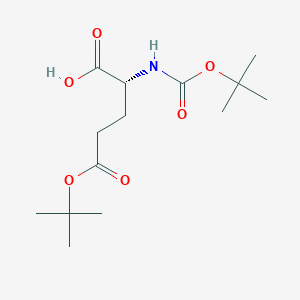
Boc-D-Glu(OtBu)-OH
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester, commonly referred to as Boc-D-Glu(OtBu)-OH, is an organic compound used extensively in organic synthesis. It is a derivative of D-glutamic acid, where the carboxyl group is protected by a tert-butoxycarbonyl group (Boc group) and the side chain carboxyl group is esterified with a tert-butyl group. This compound is typically a solid, odorless substance at room temperature and is soluble in organic solvents such as dimethylformamide and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester typically involves the reaction of D-glutamic acid with tert-butanol and N-tert-butoxycarbonyl-N’-carbonyldi-tert-butylurea (Boc-NH-Dpnp). The reaction is carried out in an organic solvent and is catalyzed by the addition of a base . The general steps are as follows:
- Dissolve D-glutamic acid in an organic solvent such as dichloromethane.
- Add tert-butanol and Boc-NH-Dpnp to the solution.
- Introduce a base, such as triethylamine, to catalyze the reaction.
- Allow the reaction to proceed under controlled temperature and stirring conditions.
- Purify the product through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for mixing and reacting the starting materials.
- Continuous monitoring of reaction conditions such as temperature, pressure, and pH.
- Efficient purification systems to isolate and purify the final product.
- Quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group and tert-butyl ester group under acidic conditions.
Substitution Reactions: The protected amino and carboxyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, while hydrochloric acid can be used to hydrolyze the ester group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Hydrolysis: Aqueous solutions of strong acids or bases can be used to hydrolyze the ester group.
Major Products Formed
Deprotection: D-glutamic acid is obtained after the removal of the Boc and tert-butyl groups.
Substitution: Various substituted derivatives of D-glutamic acid can be synthesized.
Hydrolysis: The corresponding carboxylic acid is formed.
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester has numerous applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino and carboxyl groups.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides and proteins for various industrial applications.
Mécanisme D'action
The primary mechanism of action of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester involves its role as a protecting group. The Boc group protects the amino group of D-glutamic acid, preventing it from participating in unwanted reactions during peptide synthesis. The tert-butyl ester group similarly protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester is unique in its dual protection of both the amino and carboxyl groups. Similar compounds include:
- **N-tert-Butoxycarbonyl
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester: The L-isomer of the compound, used similarly in peptide synthesis.
Propriétés
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRAYJBEREVRB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427015 | |
| Record name | Boc-D-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104719-63-3 | |
| Record name | Boc-D-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



